6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Description
This compound is a complex polycyclic heterocyclic molecule featuring a pentazapentacyclic core with a 3-chlorobenzylsulfanyl substituent and a ketone group. The 3-chlorophenyl group introduces electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity in biological systems. Synonyms for this compound include MLS000325677, CHEMBL1415118, and KS-00003CLV, indicating its presence in multiple chemical databases .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSABDYOSQHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[118003,1104,8
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound could be utilized in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, aromatic ring modifications, or heteroatom positioning. Below is a detailed comparison with key analogs identified in the literature and commercial catalogs:
Structural Analogs with Modified Aromatic Substituents
Analogs with Core Heterocyclic Modifications
Research Findings and Gaps
- Structural Diversity : Modifying the chloro-substituent position (3- vs. 4-) significantly alters electronic properties, as seen in NMR chemical shifts and logP values .
- Supplier Availability: The parent compound is listed by 3 suppliers, while analogs like 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol have broader commercial availability, reflecting higher demand .
- In contrast, analogs such as Zygocaperoside () and phosphine-containing heterocycles () have well-documented applications, highlighting a research gap for this specific molecule.
Biological Activity
The compound 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one (CAS No. 344262-91-5) is a complex organic molecule characterized by a unique pentacyclic structure and various functional groups that contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H18ClN5OS with a molecular weight of approximately 447.94 g/mol. Its structure features a chlorophenyl group and a methylsulfanyl moiety that are critical for its biological interactions.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli and found that it inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Apoptosis Induction: Increased caspase-3 activity was observed.
- Bcl-2 Modulation: Decreased Bcl-2 expression correlated with increased apoptosis.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism:
- Cytokine Inhibition: Suppression of NF-kB signaling pathway.
Case Studies
- Study on Antimicrobial Activity : A comparative study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several compounds including this one. Results indicated a strong correlation between structural features and antimicrobial potency.
- Cancer Cell Line Study : A recent publication in Cancer Research highlighted the apoptotic effects of the compound on MCF-7 cells, providing evidence for its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
